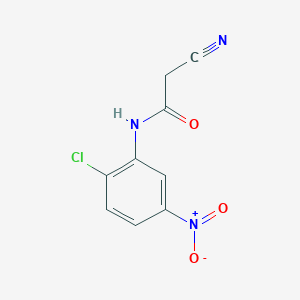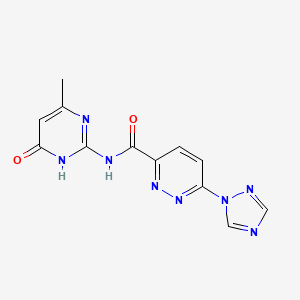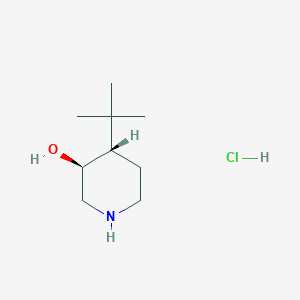![molecular formula C15H12F3NOS B3005203 N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide CAS No. 339104-88-0](/img/structure/B3005203.png)
N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide is a chemical entity that has been the subject of various studies due to its potential biological activities. While the provided papers do not directly discuss this exact compound, they do explore similar sulfanyl acetamide derivatives, which can provide insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of related sulfanyl acetamide derivatives typically involves multi-step processes. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclizing in the presence of carbon disulfide to afford the core oxadiazole structure . Subsequent phases include the preparation of N-substituted-2-bromoacetamides and their reaction with the oxadiazole derivative to yield the target compounds . This methodology could potentially be adapted for the synthesis of N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic signatures of sulfanyl acetamide derivatives have been characterized using computational tools such as Gaussian 16 and GAUSSIAN 09 . These studies provide insights into the geometric equilibrium, inter- and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers, which are crucial for understanding the stability and reactivity of these molecules . The molecular docking studies also suggest potential biological activities, which could be relevant for the compound of interest .
Chemical Reactions Analysis
The reactivity of sulfanyl acetamide derivatives in different solvents has been evaluated using molecular electrostatic potential (MEP) analysis and natural bond orbital (NBO) methods . These studies help in understanding the intra-molecular interactions and charge transfer energies, which are indicative of how the compound might behave in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamide derivatives, such as their solvation in polar liquids and their electronic properties, have been investigated using computational models . The vibrational spectroscopic assignment for these compounds has been determined by quantum computation, which is essential for identifying functional groups and predicting reactivity . Additionally, the biological properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, have been predicted to evaluate the drug-likeness of these molecules .
Applications De Recherche Scientifique
Synthesis and Characterization
- N-substituted derivatives of sulfanilamide, including variants similar to N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide, have been synthesized and characterized for their structural properties. These derivatives show distinct packing and hydrogen bonding models, indicating potential applications in materials science and pharmaceuticals (Lahtinen et al., 2014).
Vibrational Spectroscopy and Molecular Structure
- The vibrational spectroscopic signatures of similar compounds have been studied, providing insights into the molecular structure and electronic interactions. This research is crucial for understanding the compound's stability and potential applications in drug design (Jenepha Mary et al., 2022).
Antimicrobial Properties
- Some derivatives have been evaluated for their antimicrobial activities. This suggests potential applications of N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide in developing new antimicrobial agents (Baviskar et al., 2013).
Antiviral and Molecular Docking Studies
- Certain compounds structurally similar have shown antiviral properties and have been subject to molecular docking studies against viruses, indicating a potential role in antiviral drug development (Mary et al., 2020).
Immunomodulating Effects
- Some derivatives have demonstrated the ability to modulate immune responses, which could have implications for cancer therapy and the development of immune system-modulating drugs (Wang et al., 2004).
Anticancer Activity
- Research on derivatives shows promising anticancer activities, suggesting that N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide could be explored for its potential in cancer treatment (Zyabrev et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been known to target aurora kinase a . Aurora kinase A plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein .
Propriétés
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS/c1-10(20)19-12-5-7-13(8-6-12)21-14-4-2-3-11(9-14)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBWBGYRRQPRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3005120.png)
![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)
![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)




![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)